molecular formula C14H21Cl2NO2S B13735092 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride CAS No. 35859-44-0

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride

Katalognummer: B13735092
CAS-Nummer: 35859-44-0
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: SGOFCKYJVQMSEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride is a heterocyclic organic compound with the molecular formula C14H21Cl2NO2S and a molecular weight of 338.293 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group and a sulfanylacetyl group, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride typically involves the esterification of (p-chlorophenyl)thioacetic acid with 2-(diethylamino)ethyl alcohol in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification Steps: Including crystallization and recrystallization to achieve high purity levels.

    Quality Control: Ensuring the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are crucial for its biological activity.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(4-bromophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
  • 2-[2-(4-fluorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride
  • 2-[2-(4-methylphenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride

Uniqueness

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride stands out due to its specific chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

35859-44-0

Molekularformel

C14H21Cl2NO2S

Molekulargewicht

338.3 g/mol

IUPAC-Name

2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C14H20ClNO2S.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H

InChI-Schlüssel

SGOFCKYJVQMSEE-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CCOC(=O)CSC1=CC=C(C=C1)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.